
Arohynapene D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arohynapene D is a natural product found in Penicillium citrinum and Penicillium with data available.
Scientific Research Applications
Anticoccidial Agent Production
Arohynapene D is identified as a novel anticoccidial agent produced by Penicillium sp. FO-2295. The study conducted by Tabata, Tomoda, Iwai, and Ōmura (1995) focused on the isolation, physico-chemical properties, structure determination, and biological characteristics of arohynapene D. This compound was found through fermentation processes and showed promise as an anticoccidial agent, a type of drug used to treat coccidiosis, a parasitic disease in animals (Tabata, Tomoda, Iwai, & Ōmura, 1995).
Synthesis and Structural Elucidation
In addition to its natural production, the total synthesis of arohynapene D has been achieved. Sugimura and Uchida (2005) detailed the synthetic process, which includes the construction of the tetrahydronaphthalene ring via Diels-Alder reaction and the introduction of the dienylcarboxylic acid side chain through Horner-Wadsworth-Emmons olefination. This synthetic approach allows for the exploration of the compound's potential applications in a controlled laboratory setting (Sugimura & Uchida, 2005).
Related Compounds and Their Applications
While the specific applications of arohynapene D are focused on its anticoccidial properties, research on related compounds, such as arohynapenes A and B, provides context for its potential uses. Masuma, Tabata, Tomoda, Haneda, Iwai, and Ōmura (1994) studied these related compounds, which were also produced by Penicillium sp. and showed significant anticoccidial activity. Such studies indicate a broader potential for arohynapene D and related compounds in the treatment of parasitic infections in animals (Masuma, Tabata, Tomoda, Haneda, Iwai, & Ōmura, 1994).
properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-6-ol |
InChI |
InChI=1S/C11H14O3/c1-7-3-8-4-9(12)5-11(13-2)10(8)6-14-7/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
PQSAZKPYHXPOFX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
Canonical SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
synonyms |
6-hydroxy-8-methoxy-3-methylisochroman arohynapene D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
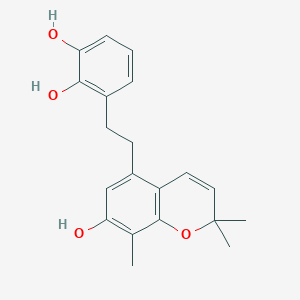
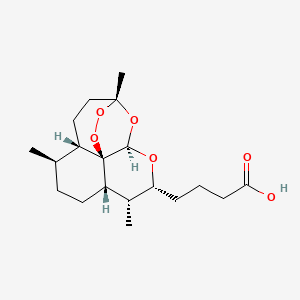
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)
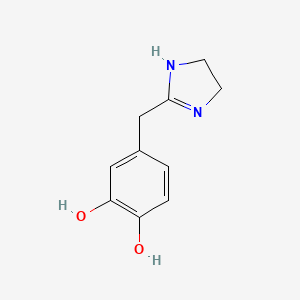
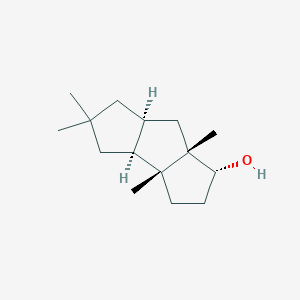
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
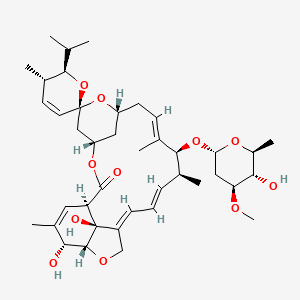
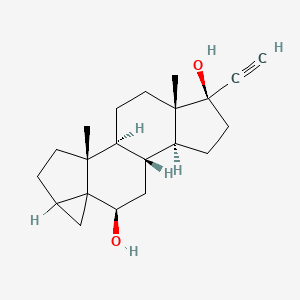
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)